molecular formula C20H25FN2O4S B2512442 4-ethoxy-3-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 1171216-15-1

4-ethoxy-3-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No.: B2512442
CAS No.: 1171216-15-1
M. Wt: 408.49
InChI Key: KKDHEJFUMVCNGP-UHFFFAOYSA-N
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Description

The compound “4-ethoxy-3-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide” is a chemical substance with a molecular formula of C17H27FN2O4S . It has an average mass of 374.471 Da and a monoisotopic mass of 374.167542 Da .


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C17H27FN2O4S . This indicates that it contains 17 carbon atoms, 27 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom . The exact arrangement of these atoms in space defines the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 355.6±42.0 °C, a density of 1.128±0.06 g/cm3 at 20 °C and 760 Torr, and a pKa of 13.75±0.46 .

Scientific Research Applications

Molecular Structure and Interaction Studies

The compound Gliquidone, with a similar sulfonamide moiety, was studied for its molecular structure, showcasing intramolecular N—H⋯O=S interactions and intermolecular N—H⋯O=C hydrogen bonds, leading to hydrogen-bonded chains. This structural insight can be relevant for understanding the molecular interactions and stability of related compounds like 4-ethoxy-3-fluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide (Gelbrich, Haddow, & Griesser, 2011).

Photodynamic Therapy and Cancer Treatment

The study of zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups for their photophysical and photochemical properties highlights the potential of such compounds in photodynamic therapy for cancer treatment. These properties, including high singlet oxygen quantum yield and appropriate photodegradation quantum yield, are crucial for Type II photosensitizers used in treating cancer (Pişkin, Canpolat, & Öztürk, 2020).

Fluorophore Development for Zinc Detection

A preparative and spectroscopic study on analogues of a Zinquin-related fluorophore, involving compounds with methoxy and sulfonamide groups, was conducted to explore their potential in Zn(II) detection. Such compounds exhibited significant fluorescence changes upon Zn(II) addition, indicating their applicability in developing sensitive and selective fluorophores for zinc detection, which is crucial in biological systems and disease diagnostics (Kimber, Geue, Lincoln, Ward, & Tiekink, 2003).

Antitumor Activity

Novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety were synthesized and evaluated for their in vitro antitumor activity. Some compounds demonstrated more potent and efficacious antitumor activity than Doxorubicin, indicating the potential of such sulfonamide-containing compounds in cancer therapy (Alqasoumi, Al-Taweel, Alafeefy, Ghorab, & Noaman, 2010).

Neuroprotective and Vasospasm Prevention

Research into endothelin receptor antagonists with sulfonamide groups for oral treatment showed effectiveness in preventing subarachnoid hemorrhage-induced cerebral vasospasm. This suggests a potential application of similar compounds in neuroprotection and treatment of conditions related to cerebral vasospasm (Zuccarello, Soattin, Lewis, Breu, Hallak, & Rapoport, 1996).

Properties

IUPAC Name

4-ethoxy-3-fluoro-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN2O4S/c1-3-27-20-9-8-17(14-18(20)21)28(24,25)22-16-7-6-15-5-4-10-23(11-12-26-2)19(15)13-16/h6-9,13-14,22H,3-5,10-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDHEJFUMVCNGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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